KMO Inhibition: Direct Structural Evidence of High-Affinity Binding
This compound serves as a validated core scaffold for potent kynurenine 3-monooxygenase (KMO) inhibitors. Its derivative, 2-(6-chloro-5,7-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid, has been co-crystallized with KMO, revealing a competitive binding mode where the carboxylate group interacts with key active site residues R83, Y97, and N368 [1]. This is in contrast to the broader class of benzoxazinones, which are often characterized as general serine protease inhibitors (e.g., α-chymotrypsin) [2].
| Evidence Dimension | Enzyme target specificity |
|---|---|
| Target Compound Data | Direct, high-affinity binding to KMO active site (crystal structure with P. fluorescens KMO) [1] |
| Comparator Or Baseline | General benzoxazinone class: Potent inhibition of α-chymotrypsin (IC50 range: 6.5 - 341.1 μM) [2] |
| Quantified Difference | Target compound demonstrates a unique, high-specificity interaction with KMO, not observed as a primary target for general benzoxazinones. |
| Conditions | X-ray crystallography (PDB ID: 6FP1) for KMO; enzyme inhibition assay for α-chymotrypsin. |
Why This Matters
For researchers developing KMO inhibitors for neurodegenerative or inflammatory diseases, this compound provides a chemically validated, target-specific starting point that is distinct from promiscuous protease inhibitors in the same chemical class.
- [1] PDBj. 6FP1: The crystal structure of P.fluorescens Kynurenine 3-monooxygenase (KMO) in complex with competitive inhibitor No. 1. View Source
- [2] Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 2017, 25(4), 1371-1380. View Source
